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For researchers, scientists, and drug development professionals, this guide provides an

objective, data-driven comparison of emerging pan-TEAD inhibitors. These agents, which

primarily target the YAP/TAZ-TEAD transcriptional complex, represent a promising therapeutic

strategy for cancers driven by Hippo pathway dysregulation.

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and

apoptosis.[1] Its dysregulation leads to the nuclear translocation of transcriptional co-activators

YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif),

which then bind to the TEAD family of transcription factors (TEAD1-4). This interaction drives

the expression of genes that promote cancer cell growth, survival, and metastasis.

Consequently, inhibiting the YAP/TAZ-TEAD interaction has become a focal point for oncology

drug discovery.

Most current pan-TEAD inhibitors function by binding to a conserved lipid pocket on TEAD

proteins. This pocket is the site of a critical post-translational modification, S-palmitoylation,

which is essential for TEAD's interaction with YAP and TAZ. By occupying this pocket, these

small molecules allosterically disrupt the YAP/TAZ-TEAD protein-protein interface, effectively

shutting down oncogenic signaling. This guide compares several leading pan-TEAD inhibitors

based on available preclinical data.

At a Glance: Comparative Efficacy of Pan-TEAD
Inhibitors
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The following tables summarize the biochemical and cellular activities of prominent pan-TEAD

inhibitors. Direct comparison of absolute values should be approached with caution, as

experimental conditions may vary between studies.

Table 1: Biochemical Activity of Pan-TEAD Inhibitors

Inhibitor
Target(s
)

Assay
Type

IC50
(TEAD1)

IC50
(TEAD2)

IC50
(TEAD3)

IC50
(TEAD4)

Referen
ce(s)

GNE-

7883

Pan-

TEAD

TR-FRET

(YAP-

TEAD

Interactio

n)

1.1 nM 1.3 nM 1.4 nM 4.3 nM [2]

MYF-03-

176

Pan-

TEAD

Palmitoyl

ation

Assay

47 nM - 32 nM 71 nM [3]

K-975

(VT104)

Pan-

TEAD

Protein-

Protein

Interactio

n

Potent

Inhibition
- -

Potent

Inhibition
[4]

IK-930

TEAD

Paralog-

Selective

-
Potent

Inhibition
- - - [5]

Note: Specific IC50 values for K-975 and IK-930 in standardized biochemical assays are not

consistently reported in publicly available literature. These compounds are known to potently

inhibit TEAD activity through disruption of the YAP/TAZ interaction.

Table 2: Cellular Activity of Pan-TEAD Inhibitors
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Inhibitor Cell Line Assay Type IC50 / EC50 Reference(s)

GNE-7883
OVCAR-8

(Ovarian)
Cell Viability ~10 nM [6]

MYF-03-176
NCI-H226

(Mesothelioma)

TEAD Reporter

Assay
11 nM [3][7]

K-975 (VT104)
NCI-H226

(Mesothelioma)

Cell Viability

(CTG)
42 nM [8]

IK-930
Hippo-deficient

cells
Cell Proliferation <100 nM [9]

Table 3: In Vivo Efficacy of Pan-TEAD Inhibitors

Inhibitor Cancer Model Dosing Outcome Reference(s)

GNE-7883
OVCAR-8

Xenograft
250 mg/kg

Strong antitumor

efficacy
[6][10]

MYF-03-176
NCI-H226

Xenograft

30-75 mg/kg,

p.o. BID

Significant tumor

regression (54-

68%)

[3][7]

K-975 (VT104)
NCI-H226

Xenograft
0.3-3 mg/kg, p.o.

Dose-dependent

tumor growth

blockage

[8]

IK-930
Mesothelioma

Xenograft
Oral daily dosing Antitumor activity [5][11]

Signaling Pathway and Mechanism of Action
Pan-TEAD inhibitors primarily act by disrupting the Hippo-YAP/TAZ-TEAD signaling axis. The

diagram below illustrates this pathway and the point of intervention for these inhibitors.
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Reagents

Assay Steps
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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